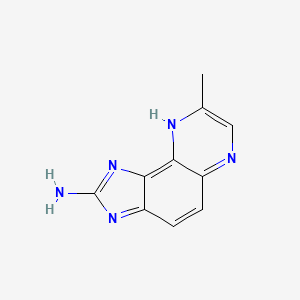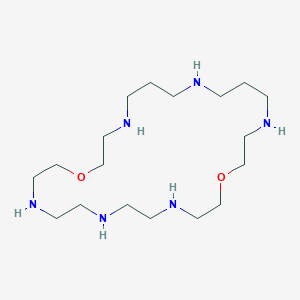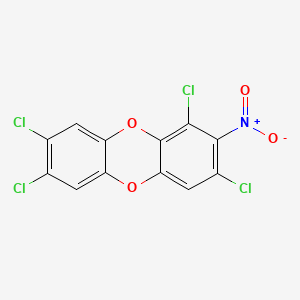
2-Nitro-1,3,7,8-tetrachlorodibenzo-p-dioxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-1,3,7,8-tetrachlorodibenzo-p-dioxin is a polychlorinated dibenzo-p-dioxin compound. It is a derivative of 2,3,7,8-tetrachlorodibenzo-p-dioxin, which is known for its high toxicity and environmental persistence. This compound is of significant interest due to its potential environmental and health impacts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-1,3,7,8-tetrachlorodibenzo-p-dioxin typically involves the nitration of 2,3,7,8-tetrachlorodibenzo-p-dioxin. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound is not common due to its high toxicity and limited applications. it can be produced as a by-product in the manufacturing processes of other chlorinated aromatic compounds. The production process involves stringent safety measures to prevent environmental contamination and exposure to workers.
Análisis De Reacciones Químicas
Types of Reactions
2-Nitro-1,3,7,8-tetrachlorodibenzo-p-dioxin can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-Amino-1,3,7,8-tetrachlorodibenzo-p-dioxin.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Nitro-1,3,7,8-tetrachlorodibenzo-p-dioxin is primarily used in scientific research to study the environmental and health effects of polychlorinated dibenzo-p-dioxins. Its applications include:
Environmental Chemistry: Studying its persistence and degradation in the environment.
Toxicology: Investigating its toxic effects on living organisms.
Analytical Chemistry: Developing methods for its detection and quantification in environmental samples.
Mecanismo De Acción
The mechanism of action of 2-Nitro-1,3,7,8-tetrachlorodibenzo-p-dioxin involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the receptor, leading to changes in gene expression. This can result in various toxic effects, including disruption of endocrine functions and immune suppression .
Comparación Con Compuestos Similares
Similar Compounds
2,3,7,8-Tetrachlorodibenzo-p-dioxin: The parent compound, known for its high toxicity.
2,3,7,8-Tetrachlorodibenzofuran: A structurally similar compound with similar toxicological properties.
Polychlorinated Biphenyls (PCBs): A group of related compounds with similar environmental persistence and toxicity.
Uniqueness
2-Nitro-1,3,7,8-tetrachlorodibenzo-p-dioxin is unique due to the presence of the nitro group, which can undergo specific chemical reactions not observed in its parent compound. This makes it a valuable compound for studying the effects of nitration on the toxicity and environmental behavior of polychlorinated dibenzo-p-dioxins .
Propiedades
Número CAS |
101126-67-4 |
|---|---|
Fórmula molecular |
C12H3Cl4NO4 |
Peso molecular |
367.0 g/mol |
Nombre IUPAC |
1,3,7,8-tetrachloro-2-nitrodibenzo-p-dioxin |
InChI |
InChI=1S/C12H3Cl4NO4/c13-4-1-7-8(2-5(4)14)21-12-9(20-7)3-6(15)11(10(12)16)17(18)19/h1-3H |
Clave InChI |
YCAPHOOJTVTGBO-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1Cl)Cl)OC3=C(C(=C(C=C3O2)Cl)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


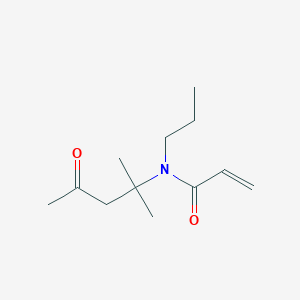


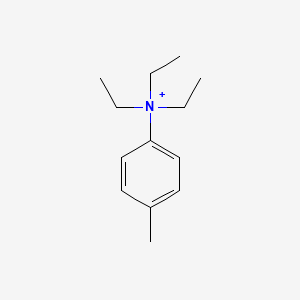
![3-Methyl-6-(4-methylphenoxy)benzo[c][1,8]naphthyridin-1(4H)-one](/img/structure/B14336013.png)

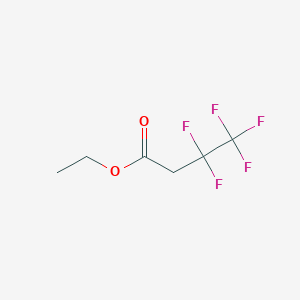
![1H-2,7-Methanocyclopenta[b]pyrazine](/img/structure/B14336030.png)

![Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester](/img/structure/B14336039.png)
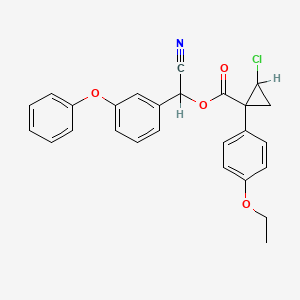
![Tert-butyl 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoate](/img/structure/B14336049.png)
